molecular formula C10H14O3 B172162 1-Ethoxy-2,4-dimethoxybenzene CAS No. 17229-36-6

1-Ethoxy-2,4-dimethoxybenzene

Cat. No.: B172162
CAS No.: 17229-36-6
M. Wt: 182.22 g/mol
InChI Key: PBQOZJUQIYDMCX-UHFFFAOYSA-N
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Description

1-Ethoxy-2,4-dimethoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by an ethoxy group and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2,4-dimethoxyphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced separation techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ethers or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Ethoxy-2,4-dimethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxy-2,4-dimethoxybenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and biological activity. The pathways involved may include metabolic transformations and binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

    1-Methoxy-2,4-dimethoxybenzene: Similar structure but with one less ethoxy group.

    1-Ethoxy-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: 1-Ethoxy-2,4-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups can influence its solubility, boiling point, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-ethoxy-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-4-13-9-6-5-8(11-2)7-10(9)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOZJUQIYDMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601607
Record name 1-Ethoxy-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17229-36-6
Record name 1-Ethoxy-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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